![molecular formula C5H8N2O3S B1268190 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid CAS No. 89280-34-2](/img/structure/B1268190.png)
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid
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Overview
Description
Synthesis Analysis
The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonic acid can be achieved through the sulfonation of acetic anhydride by H2SO4 in the presence of 3,5-dimethylpyrazole. This process leads to a mixture that includes 3,5-dimethylpyrazole-4-sulfonic acid, sulfoacetic acid, and methanedisulfonic acid. The proportions of these compounds have been determined through NMR spectroscopy, showcasing a versatile synthesis pathway that also involves the formation of various metal complexes (Jianrattanasawat & Mezei, 2012).
Molecular Structure Analysis
Single-crystal X-ray crystallography has provided insights into the molecular structure of complexes formed from 3,5-dimethylpyrazole-4-sulfonic acid and metals like Co2+, Zn2+, Ba2+, and Pb2+. These studies reveal new coordination modes within the crystal structures of these complexes, offering a deeper understanding of the structural aspects of this compound and its derivatives (Jianrattanasawat & Mezei, 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the synthesis of complex compounds. For example, its involvement in the sulfonation of acetic anhydride under specific conditions demonstrates its reactivity and potential for creating a wide range of sulfonated products (Jianrattanasawat & Mezei, 2012).
Scientific Research Applications
Metallomacrocyclic Complex Synthesis
3,5-Dimethyl-1H-pyrazole-4-sulfonic acid plays a role in the creation of metallomacrocyclic Pd(II) complexes. The study by León et al. (2013) explored how this compound, along with similar ligands, interacts with [PdCl2(CH3CN)2] to yield monomeric and dimeric complexes. These complexes were studied for their potential in forming supramolecular networks, revealing how the ligand structure affects the topology of these networks (León et al., 2013).
Synthesis of Disubstituted Pyrazoles
Wang et al. (2013) described an efficient method for synthesizing 3,5-disubstituted pyrazoles. Their approach involved the reaction of 1,3-dialkynes with hydrazine in dimethyl sulfoxide, resulting in the production of these pyrazoles in satisfactory to excellent yields. This method represents an advancement in the synthesis of pyrazole compounds (Wang et al., 2013).
Fluorescence and Xanthine Oxidase Inhibitory Activity
Deqiang et al. (2015) developed pyrazole-based 1,3,4-oxadiazole derivatives with notable fluorescence properties and inhibitory activity against xanthine oxidase. This study highlights the potential of these derivatives for further optimization due to their dual functionality (Deqiang et al., 2015).
Anti-Inflammatory and Anti-Microbial Activities
Kendre et al. (2013) synthesized a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety. These compounds demonstrated significant anti-inflammatory and antimicrobial activities, showing the versatility of pyrazole derivatives in pharmaceutical applications (Kendre et al., 2013).
Synthesis of Pyrazoloquinoline Derivatives
Saritha et al. (2022) described a method for creating pyrazoloquinoline thioether derivatives. This process involved multiple steps, including aryl sulfenylation and benzannulation, illustrating the complexity and potential of pyrazole derivatives in synthetic chemistry (Saritha et al., 2022).
Catalytic Synthesis of Phthalazine Derivatives
Vafaee et al. (2021) synthesized novel ionic liquids derived from 3,5-dimethyl-1H-pyrazole. These ionic liquids demonstrated high catalytic activity in producing phthalazine derivatives, which are of interest for their potential applications in various fields (Vafaee et al., 2021).
Mechanism of Action
Target of Action
A related compound, 3,5-dimethylpyrazole, has been found to act as a blocking agent for isocyanates .
Mode of Action
It’s worth noting that the related compound, 3,5-dimethylpyrazole, acts by blocking isocyanates . This suggests that 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid might interact with its targets in a similar manner.
Pharmacokinetics
A related compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting that this compound might have similar properties.
Action Environment
It’s worth noting that the related compound, 3,5-dimethylpyrazole, is used as a blocking agent for isocyanates , suggesting that it might be stable under a variety of conditions.
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-3-5(11(8,9)10)4(2)7-6-3/h1-2H3,(H,6,7)(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDFGELFGLFBNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338348 |
Source
|
Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89280-34-2 |
Source
|
Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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